

# Hsd17B13-IN-22 target engagement and binding affinity

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An In-depth Technical Guide to Hsd17B13 Target Engagement and Binding Affinity of the Inhibitor BI-3231

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective inhibitors is crucial for elucidating the physiological function of HSD17B13 and for its validation as a drug target. This guide focuses on the target engagement and binding affinity of a well-characterized HSD17B13 inhibitor, BI-3231.[2][4]

## **Quantitative Data Summary**

The binding affinity and inhibitory potency of BI-3231 against HSD17B13 have been determined through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

## Table 1: Binding Affinity and Potency of BI-3231



Parameter	Species	Value	Assay Type	Substrate
IC50	Human	1 nM	Biochemical	Estradiol
IC50	Mouse	13 nM	Biochemical	Estradiol
Ki	Human	N/A	Biochemical	Estradiol
Cellular IC50	Human	Double-digit nM	Cellular	Estradiol

N/A: Data not available in the public domain.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## Biochemical Assay for HSD17B13 Inhibition (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant HSD17B13.

#### Materials:

- Recombinant human or mouse HSD17B13 enzyme
- Substrate: Estradiol or Leukotriene B4 (LTB4)[2]
- Cofactor: NAD+[2]
- Test inhibitor (e.g., BI-3231)
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[5]
- Detection Method: NAD-Glo<sup>™</sup> Assay (Promega) for NADH detection or RapidFire mass spectrometry for product detection.[5][6]

#### Procedure:



- Prepare a dilution series of the test inhibitor.
- In a 96-well or 384-well plate, add the assay buffer.
- Add the HSD17B13 enzyme to a final concentration of 50-100 nM.[5]
- Add the test inhibitor at various concentrations.
- Initiate the enzymatic reaction by adding the substrate (10-50 μM Estradiol or LTB4) and NAD+.[5]
- Incubate the reaction mixture at a controlled temperature.
- Stop the reaction and measure the output. For the NAD-Glo<sup>™</sup> assay, luminescence is measured to quantify NADH production. For mass spectrometry, the formation of the oxidized product is quantified.
- The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.

### **Cellular Assay for HSD17B13 Inhibition**

This assay measures the inhibitory activity of a compound on HSD17B13 within a cellular context.

#### Materials:

- HEK293 cells stably expressing human or mouse HSD17B13.[6]
- · Cell culture medium.
- Substrate: Estradiol.[6]
- Test inhibitor (e.g., BI-3231).
- Detection Method: RapidFire mass spectrometry to measure the conversion of the substrate to its product.[6]

#### Procedure:



- Seed the HEK293 cells expressing HSD17B13 in multi-well plates and allow them to adhere.
- Treat the cells with a dilution series of the test inhibitor and incubate for a specified period.
- Add the substrate (estradiol) to the cell culture medium.
- After a further incubation period, collect the cell lysate or supernatant.
- Analyze the samples using RapidFire mass spectrometry to quantify the product of the enzymatic reaction.
- Determine the cellular IC50 value from the dose-response curve.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that a compound binds to its intended target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).[7]

#### Materials:

- Cells expressing the target protein (e.g., HEK293-HSD17B13).
- Test compound.
- Phosphate-buffered saline (PBS).
- · Lysis buffer.
- Instrumentation for heating samples (e.g., PCR cycler).
- Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

#### Procedure:

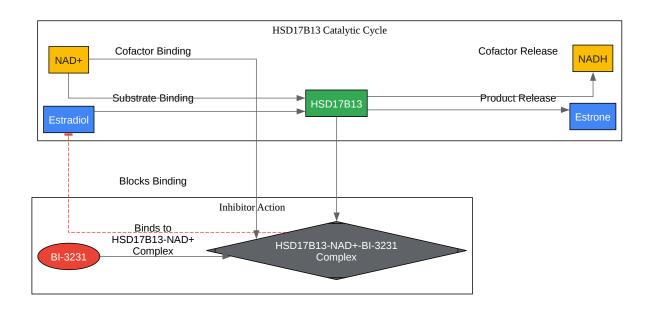
Treat the cells with the test compound or a vehicle control.



- · Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and divide them into aliquots.
- Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
- Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
- Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
- Analyze the amount of soluble target protein in the supernatant using a suitable detection method like Western blotting or ELISA.
- Plot the amount of soluble protein as a function of temperature to generate a melting curve.
- The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

# Visualizations Signaling Pathways and Experimental Workflows

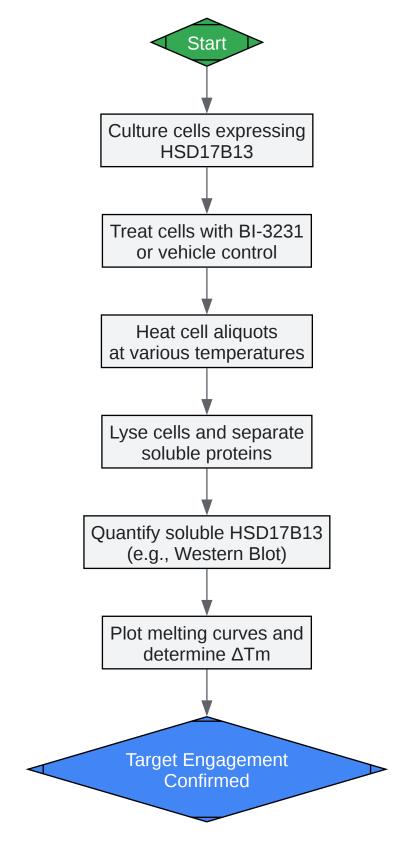




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Caption: Mechanism of HSD17B13 inhibition by BI-3231.

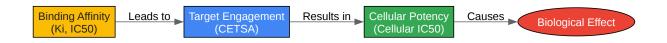




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Caption: Experimental workflow for CETSA.





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Caption: Relationship between binding affinity and target engagement.

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